![molecular formula C19H20ClN3O2 B2362838 4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide CAS No. 320420-17-5](/img/structure/B2362838.png)
4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide” can be inferred from its molecular formula C19H20ClN3O2. Detailed properties such as melting point, boiling point, solubility, etc., would require experimental determination.
Scientific Research Applications
- Evaluation : The compound demonstrated superior in vitro anti-inflammatory activity compared to the standard drug, ibuprofen . Its ability to inhibit protein denaturation suggests potential anti-inflammatory effects.
- Chlorine atoms serve as metabolically stable isosteres, replacing hydrogen atoms in drug molecules. This compound’s chlorine substitution could enhance potency and solubility .
Anti-Inflammatory Activity
Chlorine Isosteres in Drug Design
Future Directions
The future directions for research on “4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide” could include further investigation into its potential biological activities, such as anti-tubercular activity, as suggested by studies on similar compounds . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, could be beneficial.
properties
IUPAC Name |
4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c20-16-8-6-15(7-9-16)19(25)21-14-18(24)23-12-10-22(11-13-23)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOMEWSHBUZPBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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